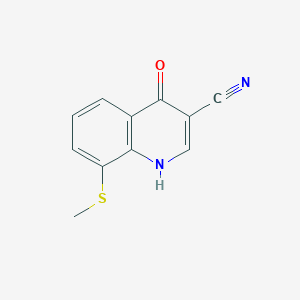3-Quinolinecarbonitrile, 4-hydroxy-8-(methylthio)-
CAS No.: 61338-28-1
Cat. No.: VC15967627
Molecular Formula: C11H8N2OS
Molecular Weight: 216.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61338-28-1 |
|---|---|
| Molecular Formula | C11H8N2OS |
| Molecular Weight | 216.26 g/mol |
| IUPAC Name | 8-methylsulfanyl-4-oxo-1H-quinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C11H8N2OS/c1-15-9-4-2-3-8-10(9)13-6-7(5-12)11(8)14/h2-4,6H,1H3,(H,13,14) |
| Standard InChI Key | VYENVXUCXXIOKF-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=CC2=C1NC=C(C2=O)C#N |
Introduction
Chemical Profile and Structural Characteristics
Molecular Architecture
The core structure of 3-quinolinecarbonitrile consists of a bicyclic aromatic system with a nitrile group (-CN) at the 3-position. In 4-hydroxy-8-(methylthio)-3-quinolinecarbonitrile, two functional groups modify this framework:
-
A hydroxyl group (-OH) at position 4, which introduces polarity and hydrogen-bonding capacity.
-
A methylthio group (-SCH) at position 8, contributing to hydrophobic interactions and potential metabolic stability .
The molecular formula is inferred as CHNOS, with a molecular weight of 216.26 g/mol. Key physicochemical properties, calculated using analog data, include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | ~2.1 (moderate lipophilicity) |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 4 (nitrile, hydroxyl, ether) |
| Polar Surface Area | ~70 Ų |
Spectral Data
While experimental spectra for this compound are unavailable, analogs such as 4-chloro-8-methoxy-3-quinolinecarbonitrile (CAS 214476-78-5) exhibit characteristic peaks in NMR and mass spectrometry:
-
H NMR: Aromatic protons resonate between δ 7.5–8.5 ppm, with methoxy groups at δ ~3.9 ppm .
-
MS (ESI): Dominant [M+H] peaks near m/z 219–329, depending on substituents .
Synthetic Methodologies
Precursor-Based Synthesis
The synthesis of 3-quinolinecarbonitriles typically involves cyclization reactions followed by functionalization. For 4-hydroxy-8-(methylthio)-3-quinolinecarbonitrile, a plausible route involves:
-
Chlorination-Hydrolysis Sequence:
-
Thioether Introduction:
Reaction Optimization
Key parameters from analogous syntheses include:
-
Solvent Systems: 2-Ethoxyethanol and DMF are common for high-temperature reactions .
-
Catalysts: Pyridine hydrochloride facilitates amine substitutions .
-
Yields: Substitution reactions on quinoline scaffolds typically achieve 70–90% yields under optimized conditions .
| Hazard | Precautionary Measures |
|---|---|
| Acute toxicity (oral) | Avoid ingestion (H302+H312+H332) |
| Skin irritation | Wear gloves (H315) |
| Eye irritation | Use safety goggles (H319) |
Future Research Directions
-
Synthetic Expansion: Explore coupling reactions to introduce diverse amines at position 4, leveraging methodologies from .
-
Kinase Profiling: Screen against kinase panels to identify specific targets, guided by patent .
-
ADMET Studies: Investigate pharmacokinetic properties, focusing on the hydroxyl group’s impact on solubility and the methylthio group’s metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume